Acotiamide hydrochloride (N-[2-[bis(1-methylethyl) amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl) amino] thiazole-4-carboxamide monohydrochloride trihydrate) is a synthetic compound classified as a prokinetic agent, known for its gastrointestinal (GI) motility-enhancing activity. [] Its primary role in scientific research stems from its selective inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine (ACh). [, ] This inhibition leads to increased ACh concentrations, consequently improving gastric emptying and GI motility. [, ]
Acotiamide hydrochloride is synthesized from various organic compounds, primarily derived from natural sources such as benzoic acid derivatives. It is classified as an organic compound with notable pharmacological properties, particularly in enhancing gastric motility and reducing symptoms associated with dyspeptic disorders.
The synthesis of acotiamide hydrochloride involves several steps, utilizing various reagents and conditions to achieve the desired compound.
The synthesis can be optimized for yield and purity by controlling reaction times and temperatures, typically involving reaction times ranging from several hours to a day depending on the specific step and conditions used .
The molecular structure of acotiamide hydrochloride can be described as follows:
The structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and X-ray crystallography, which confirm the arrangement of atoms and functional groups within the molecule .
Acotiamide hydrochloride participates in several chemical reactions that are crucial for its synthesis and potential modifications:
These reactions are essential for both the synthesis and potential derivatization of acotiamide hydrochloride for pharmaceutical applications .
Acotiamide hydrochloride acts primarily as a gastroprokinetic agent by enhancing gastric motility. Its mechanism involves:
The pharmacodynamic profile suggests that acotiamide can effectively alleviate symptoms associated with delayed gastric emptying and dysmotility .
Acotiamide hydrochloride exhibits several important physical and chemical properties:
Characterization techniques such as thermogravimetric analysis (TGA), differential thermal analysis (DTA), and X-ray diffraction provide insights into its thermal stability and crystalline properties .
Acotiamide hydrochloride has several significant applications:
The ongoing research into its mechanisms may reveal additional therapeutic uses or enhancements in formulation strategies for better efficacy .
The evolution of prokinetic agents for gastrointestinal (GI) disorders has been marked by significant pharmacological challenges. Early agents like metoclopramide (dopamine D₂ antagonist) and domperidone addressed upper GI motility by enhancing acetylcholine release but carried neurological and cardiac risks [1] [3]. Cisapride, a 5-HT₄ agonist withdrawn in 2000 due to fatal arrhythmias, highlighted the need for safer alternatives [7]. This spurred research into acetylcholinesterase (AChE) inhibitors that amplify endogenous acetylcholine without direct receptor agonism. Acotiamide emerged from this effort, designed to overcome the limitations of earlier prokinetics by selectively targeting cholinergic pathways in the stomach with minimal systemic effects [3] [6].
Table 1: Evolution of Key Prokinetic Agents
Agent | Mechanism of Action | Key Limitations |
---|---|---|
Metoclopramide | Dopamine D₂ antagonist | Extrapyramidal side effects |
Domperidone | Dopamine D₂ antagonist | Cardiac QT prolongation |
Cisapride | 5-HT₄ agonist | Fatal arrhythmias (withdrawn) |
Acotiamide | AChE inhibitor + Muscarinic antagonist | Minimal systemic toxicity |
Acotiamide hydrochloride (chemical name: N-[2-(diisopropylamino)ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]thiazole-4-carboxamide monohydrochloride trihydrate) is a first-in-class prokinetic agent with a dual mechanism [5] [9]:
Unlike earlier prokinetics, acotiamide shows negligible affinity for dopamine D₂, serotonin (5-HT₃, 5-HT₄), or histamine receptors, minimizing off-target effects [3] [10]. It is classified pharmacologically as a gastric motility modulator due to its normalization of impaired gastroduodenal coordination in functional dyspepsia (FD) [6] [10].
Table 2: Key Pharmacokinetic Properties of Acotiamide Hydrochloride
Parameter | Value | Source |
---|---|---|
Bioavailability | Not fully characterized | [5] |
Protein Binding | 84.21–85.95% | [2] [9] |
Metabolism | UGT1A8/1A9 glucuronidation | [2] [5] |
Elimination Half-life | 10.9–21.7 hours | [2] [9] |
Excretion | Feces (92.7%), urine (5.3%) | [2] |
Acotiamide achieved landmark approval in Japan (March 2013) under the brand name Acofide® (Zeria Pharmaceutical/Astellas Pharma) for FD meeting Rome III criteria—making it the world’s first drug specifically approved for FD diagnosis [3] [8]. This approval was based on Phase III trials demonstrating significant improvement in meal-induced symptoms (postprandial fullness, early satiation) versus placebo [3] [6].
Global expansion has followed:
As of 2025, acotiamide remains unapproved in North America, though clinical interest persists for overlapping gastroparesis and functional GI disorders [6] [10].
Table 3: Global Regulatory Status of Acotiamide
Region | Status | Brand Name(s) | Approval Year |
---|---|---|---|
Japan | Approved | Acofide® | 2013 |
Russia | Approved | Dyspevict® | Post-2016 |
Europe | Phase III | N/A | Pending |
United States | Discontinued | N/A | N/A |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7